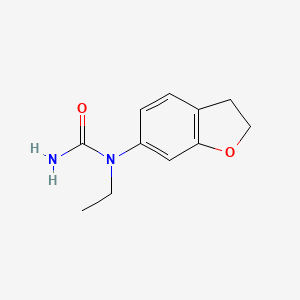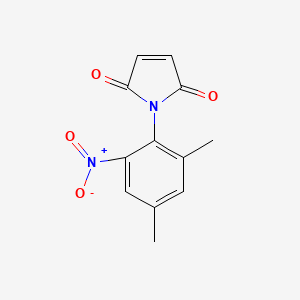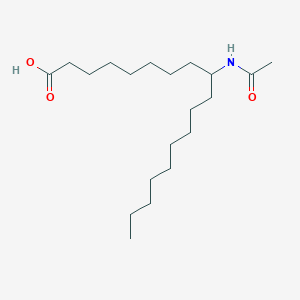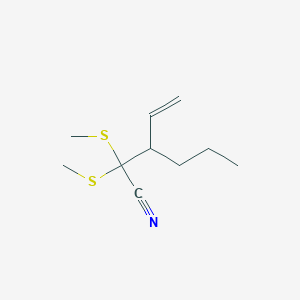
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and two methylsulfanyl groups (-SCH3) attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile typically involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is carried out under reflux conditions to ensure complete conversion to the nitrile compound . Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, forming hydroxynitriles, which can then be further modified to obtain the desired nitrile .
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar nucleophilic substitution or addition methods. The choice of reagents and conditions is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
化学反应分析
Types of Reactions
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and ketones.
科学研究应用
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Ethenyl-2,2-bis(methylthio)hexanenitrile: Similar structure but with different substituents.
2,2-Bis(methylsulfanyl)hexanenitrile: Lacks the ethenyl group.
Hexanenitrile: Basic structure without additional functional groups.
属性
CAS 编号 |
61223-65-2 |
|---|---|
分子式 |
C10H17NS2 |
分子量 |
215.4 g/mol |
IUPAC 名称 |
3-ethenyl-2,2-bis(methylsulfanyl)hexanenitrile |
InChI |
InChI=1S/C10H17NS2/c1-5-7-9(6-2)10(8-11,12-3)13-4/h6,9H,2,5,7H2,1,3-4H3 |
InChI 键 |
VFPVRUYFEHPJNC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C=C)C(C#N)(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
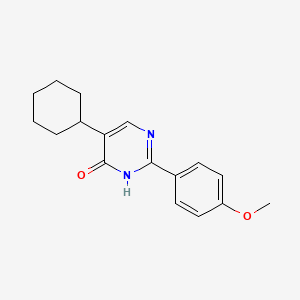
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
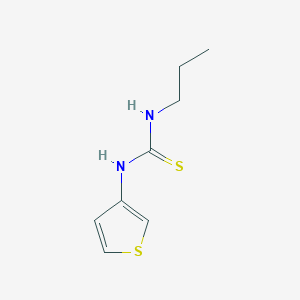
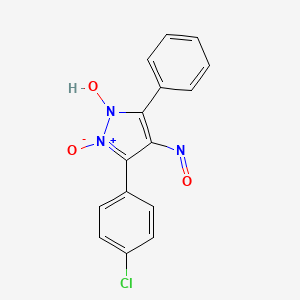
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
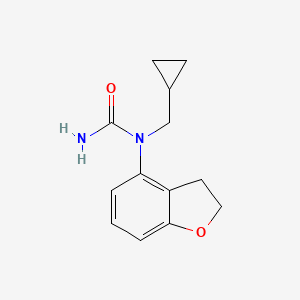
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
